12(S)-hydroxyheptadecatrienoic acid, commonly referred to as 12(S)-HHTrE, is a significant metabolite derived from the enzymatic conversion of arachidonic acid. It is primarily produced by the action of cyclooxygenase enzymes, particularly in the context of thromboxane A2 synthesis. This compound has garnered attention for its biological activities, particularly as a ligand for the leukotriene B4 receptor 2, which implicates it in various physiological processes and potential therapeutic applications.
12(S)-HHTrE is classified as a hydroxy fatty acid and is biosynthesized from prostaglandin H2 through the action of thromboxane A synthase. It is also produced via non-enzymatic pathways involving the hydrolysis of prostaglandin H2 in aqueous solutions. The compound has been identified in various biological systems, particularly in human platelets during thromboxane A2 production, where it is generated alongside malondialdehyde .
The synthesis of 12(S)-HHTrE can occur through several pathways:
The quantification of 12(S)-HHTrE can be accomplished using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which allows for precise measurement of eicosanoid levels in biological samples .
The molecular formula for 12(S)-HHTrE is C17H28O3, indicating it consists of 17 carbon atoms, 28 hydrogen atoms, and three oxygen atoms. The compound features a hydroxyl group (-OH) that contributes to its reactivity and biological activity. Its structure can be represented as follows:
12(S)-HHTrE participates in various biochemical reactions:
12(S)-HHTrE exerts its biological effects primarily through its interaction with G protein-coupled receptors (GPCRs), specifically leukotriene B4 receptor 2. Upon binding to this receptor, it triggers intracellular signaling cascades that modulate various physiological responses, including inflammation and cell migration. This mechanism highlights its potential role in wound healing and other regenerative processes .
12(S)-HHTrE has several potential applications in scientific research:
The primary biosynthetic route for 12(S)-hydroxyheptadeca-5Z,8E,10E-trienoic acid (12(S)-HHTrE) occurs through the sequential actions of cyclooxygenase (COX) and thromboxane synthase. This pathway initiates when cytosolic phospholipase A₂α releases arachidonic acid from membrane phospholipids. Cyclooxygenase-1 or cyclooxygenase-2 oxygenates arachidonic acid to form the unstable endoperoxide prostaglandin H₂ (PGH₂). Thromboxane synthase then cleaves PGH₂ into three products: thromboxane A₂ (TXA₂), malondialdehyde (MDA), and 12(S)-HHTrE, in a strict 1:1:1 stoichiometric ratio [1] [5].
This enzymatic cascade is highly active in human platelets, where 12(S)-HHTrE accounts for ~33% of total arachidonic acid metabolites during clotting responses. Thromboxane synthase exhibits precise regioselectivity, producing exclusively the S-stereoisomer at carbon-12 and specific double-bond geometries (5Z,8E,10E) in 12(S)-HHTrE [1]. The reaction involves abstraction of the C-13 hydrogen of PGH₂, followed by fragmentation into TXA₂ and a carbonyl oxide intermediate that rearranges to 12(S)-HHTrE [5].
Table 1: Enzymatic vs. Non-Enzymatic Pathways for 12(S)-HHTrE Biosynthesis
| Feature | Thromboxane Synthase Pathway | Non-Enzymatic Degradation |
|---|---|---|
| Precursor | Prostaglandin H₂ | Prostaglandin H₂ |
| Catalyst | Thromboxane synthase (CYP5A1) | Heme, Fe²⁺/Fe³⁺ ions, acidic pH |
| Stoichiometry | 1:1:1 (TXA₂:MDA:12(S)-HHTrE) | Variable yields |
| Stereospecificity | Exclusive 12(S)-configuration | Racemic mixture at C-12 |
| Major Sites | Platelets, endothelial cells | In vitro systems, inflammatory sites |
| Regulation | Platelet activation, COX expression | pH, temperature, heme concentration |
Prostaglandin H₂ undergoes spontaneous degradation to 12(S)-HHTrE under physiological conditions without enzyme catalysis. This non-enzymatic pathway is accelerated by:
This pathway explains why cells lacking thromboxane synthase (e.g., certain cancer lines) produce 12(S)-HHTrE and why its levels often exceed TXA₂ in inflammatory milieus where heme or low pH occurs [1] [2]. The non-enzymatic route lacks stereochemical control, yielding racemic 12-hydroxy metabolites unlike the enantiomerically pure 12(S)-HHTrE from thromboxane synthase [1].
Several cytochrome P450 (CYP) isoforms provide auxiliary pathways for 12(S)-HHTrE biosynthesis, diversifying its cellular sources beyond platelets and COX-expressing cells:
Table 2: Cytochrome P450 Isoforms Involved in 12(S)-HHTrE Biosynthesis
| Isoform | Tissue Distribution | Catalytic Activity toward PGH₂ | Regulation |
|---|---|---|---|
| CYP2S1 | Lung, macrophages, skin | High (Vmax ~8 nmol/min/nmol P450) | Induced by interferon-γ, LPS |
| CYP1A1 | Lung, placenta, lymphocytes | Moderate | Aryl hydrocarbon receptor ligands |
| CYP1A2 | Liver | Low | Nicotine, omeprazole |
| CYP1B1 | Kidney, prostate, retina | Moderate | Hypoxia, estrogens |
| CYP3A4 | Liver, intestine | Low | Rifampicin, glucocorticoids |
These CYPs broaden the cellular origins of 12(S)-HHTrE to include epithelial barriers (skin, lung), macrophages, and hepatic tissues. Their contribution becomes critical under conditions where thromboxane synthase is inhibited or absent, such as in aspirin therapy or thromboxane synthase deficiency [3] [9]. However, kinetic analyses confirm thromboxane synthase remains the dominant source due to its superior catalytic efficiency (turnover number >3,000 min⁻¹) compared to CYPs [5].
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.:
CAS No.: 2058075-35-5
CAS No.: